molecular formula C21H14O7 B1247270 Anastatin B

Anastatin B

Cat. No.: B1247270
M. Wt: 378.3 g/mol
InChI Key: ZXWMKYBQWBZFAK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anastatin B is a natural product found in Anastatica hierochuntica with data available.

Scientific Research Applications

Antioxidant and Hepatoprotective Activities

Anastatins A and B, derived from Anastatica hierochuntica, exhibit significant antioxidant and hepatoprotective activities. Anastatin B and its derivatives have been shown to protect against oxidative hepatic injury. These findings suggest their potential therapeutic utility in treating liver damage caused by oxidative stress. Notably, this compound derivatives demonstrated good antioxidant power and effectiveness in reducing liver tissue damage in mice models of acute liver injury induced by carbon tetrachloride (CCl4) (Xiang et al., 2020); (Xiang et al., 2018).

Cardioprotective Effects

Anastatin derivatives have been identified as potential agents for protecting against myocardial ischemia-reperfusion injury. Specifically, a study on compound 13, derived from this compound, showed potent cardioprotective effects both in vitro and in vivo, attributed to its extensive antioxidant activities. This compound significantly reduced infarcted areas in rats with myocardial ischemia-reperfusion injury and improved overall cardiac function (Fu et al., 2021).

Melanogenesis Inhibition

Anastatin A, alongside other compounds isolated from Anastatica hierochuntica, has shown significant inhibitory effects on melanogenesis in murine B16 melanoma cells. These compounds, including Anastatin A, exhibit potential as melanogenesis inhibitors, which might be relevant in cosmetic and therapeutic applications for skin pigmentation disorders (Nakashima et al., 2010).

Properties

Molecular Formula

C21H14O7

Molecular Weight

378.3 g/mol

IUPAC Name

(2S)-5,9,10-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-[1]benzofuro[2,3-h]chromen-4-one

InChI

InChI=1S/C21H14O7/c22-10-3-1-9(2-4-10)16-7-14(25)20-15(26)8-18-19(21(20)28-16)11-5-12(23)13(24)6-17(11)27-18/h1-6,8,16,22-24,26H,7H2/t16-/m0/s1

InChI Key

ZXWMKYBQWBZFAK-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=CC3=C2C4=CC(=C(C=C4O3)O)O)O)C5=CC=C(C=C5)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=CC3=C2C4=CC(=C(C=C4O3)O)O)O)C5=CC=C(C=C5)O

Synonyms

anastatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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